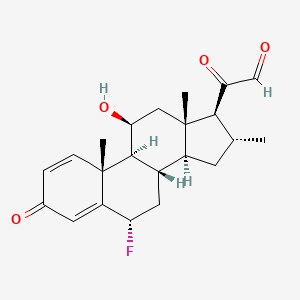

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

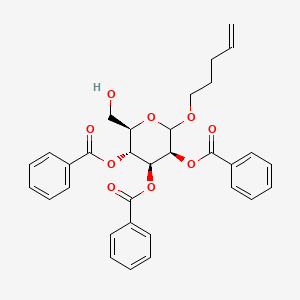

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one, also known as pregn-4-en-3-one-17-methylenedioxy-20,21-bis, is a steroid hormone found in the human body. It is a naturally occurring substance, and is also known to be present in some plants. It is a member of the pregnane family of steroid hormones, and is a derivative of the progesterone molecule. Pregn-4-en-3-one-17-methylenedioxy-20,21-bis is a potent hormone that is involved in a variety of physiological and biochemical processes.

Scientific Research Applications

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand protein behavior and interactions.

2. Intermediate in the Synthesis of Cortisol Metabolites This compound is an intermediate in the synthesis of metabolites of Cortisol . Cortisol is a steroid hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response. It also has a very important role in helping the body respond to stress.

Impurity of Prednisolone

It is an impurity of Prednisolone . Prednisolone is a glucocorticoid and an anti-inflammatory drug used to treat central nervous system disorders. Understanding the impurities of a drug is crucial for ensuring its safety and efficacy.

Biochemical Research

As a biochemical, it could be used in various biochemical research . Biochemical research involves understanding the chemical substances and vital processes occurring in living organisms. This compound could be used to study these processes at a molecular level.

Drug Development

Given its role as an intermediate in the synthesis of cortisol metabolites and as an impurity of prednisolone, this compound could potentially be used in drug development and pharmaceutical research .

Chemical Structure Studies

The compound’s chemical structure could be studied for various purposes . Understanding the structure of a compound is crucial in many fields of research, including drug design, prediction of behavior, and for the development of new materials or compounds.

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of metabolites of cortisol , suggesting that it may interact with cortisol receptors or enzymes involved in cortisol metabolism.

Mode of Action

As an intermediate in the synthesis of cortisol metabolites , it likely undergoes further biochemical transformations to exert its effects.

Biochemical Pathways

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one is involved in the cortisol metabolic pathway . Cortisol, a glucocorticoid hormone, plays a crucial role in the body’s response to stress, regulation of metabolism, immune response, and inflammatory reactions. Any alteration in the levels of cortisol or its metabolites can have significant physiological effects.

Result of Action

Given its role as an intermediate in the synthesis of cortisol metabolites , it may indirectly influence the physiological processes regulated by cortisol.

properties

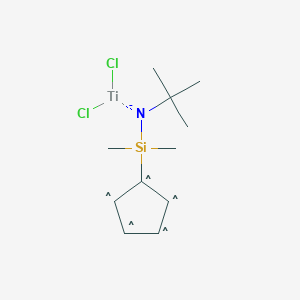

| { "Design of the Synthesis Pathway": "The synthesis pathway for 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one involves a multi-step process starting from commercially available starting materials. The key steps include protection of the carbonyl group, formation of the methylenedioxy bridge, and reduction of the double bond at position 4. The final product can be obtained through deprotection of the methylenedioxy group.", "Starting Materials": [ "Estrone", "Paraformaldehyde", "Sodium methoxide", "Borane dimethyl sulfide complex", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Estrone is first protected at the carbonyl group using paraformaldehyde and sodium methoxide to form the methylene ketal.", "The methylene ketal is then reacted with borane dimethyl sulfide complex to form the methylenedioxy bridge.", "The double bond at position 4 is reduced using hydrogen peroxide and sodium hydroxide.", "Deprotection of the methylenedioxy group is achieved by treatment with acetic acid and sodium borohydride in methanol to yield the final product, 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one." ] } | |

CAS RN |

6173-64-4 |

Product Name |

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one |

Molecular Formula |

C₂₃H₃₂O₅ |

Molecular Weight |

388.5 |

synonyms |

17,20:20,21-Bis[methylenebis(oxy)]pregn-4-en-3-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)